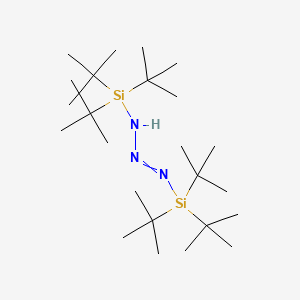
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is a compound that belongs to the class of triazene derivatives. Triazenes are known for their unique structural properties and potential applications in various fields of chemistry and materials science. The presence of tri-tert-butylsilyl groups in this compound enhances its stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene can be synthesized through a series of chemical reactions involving the formation of triazene and subsequent silylation. One common method involves the reaction of a triazene precursor with tri-tert-butylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new triazene derivatives.
Scientific Research Applications
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene involves its ability to interact with various molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tri-tert-butylsilyl groups enhance the compound’s stability and facilitate its interactions with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(tri-tert-butylsilyl)triaz-2-ene: Similar in structure but with different reactivity and stability.
1,3-Bis(trimethylsilyl)triaz-1-ene: Contains trimethylsilyl groups instead of tri-tert-butylsilyl groups, leading to different chemical properties.
1,3-Bis(tri-tert-butylsilyl)triaz-3-ene: Another structural isomer with distinct reactivity.
Uniqueness
1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is unique due to the presence of tri-tert-butylsilyl groups, which provide enhanced stability and reactivity compared to other triazene derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88211-13-6 |
|---|---|
Molecular Formula |
C24H55N3Si2 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[ditert-butyl-(2-tritert-butylsilyliminohydrazinyl)silyl]-2-methylpropane |
InChI |
InChI=1S/C24H55N3Si2/c1-19(2,3)28(20(4,5)6,21(7,8)9)26-25-27-29(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3,(H,26,27) |
InChI Key |
YYVVAZYHSZNCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)NN=N[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
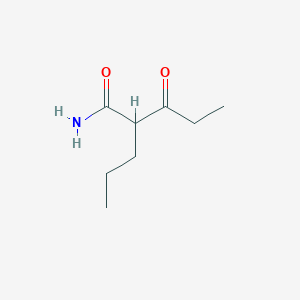
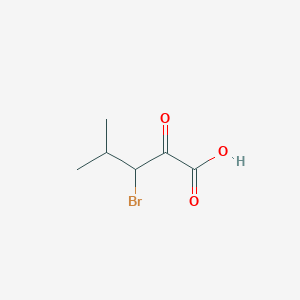


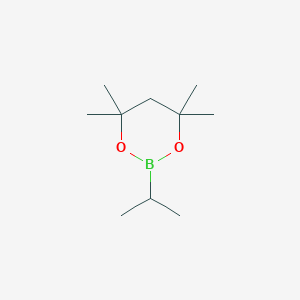
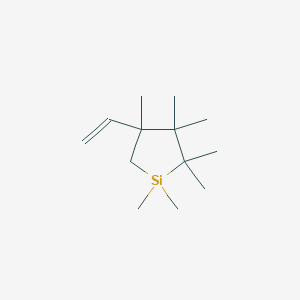
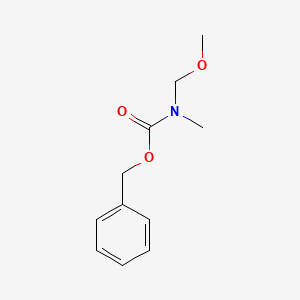
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
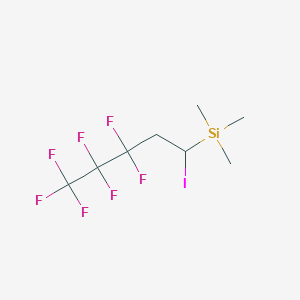
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
